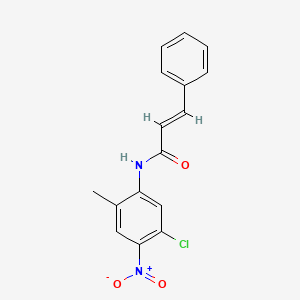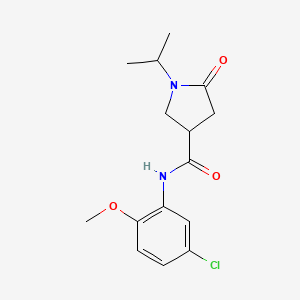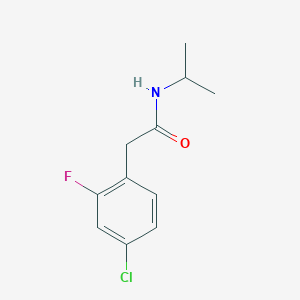
N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide, also known as CNPA, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 342.8 g/mol. CNPA has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. In
作用機序
The mechanism of action of N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide has also been found to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of various types of cancer cells. In addition, N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide has been found to exhibit anti-microbial activity against a range of bacterial and fungal pathogens.
実験室実験の利点と制限
N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and is stable under a range of conditions. N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide is also highly soluble in organic solvents, which makes it easy to work with in the lab. However, N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide has some limitations for use in lab experiments. It is toxic to cells at high concentrations, which can limit its use in certain assays. In addition, N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide has not been extensively studied in vivo, which limits its potential applications in animal models.
将来の方向性
There are several potential future directions for research on N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide. One area of interest is the development of new synthetic methods for N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide that are more efficient and cost-effective. Another area of interest is the investigation of the potential use of N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide as a fluorescent probe for the detection of various biomolecules. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide, and to explore its potential applications in the treatment of various diseases, including cancer and inflammatory disorders.
合成法
The synthesis of N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide involves the reaction of 5-chloro-2-methyl-4-nitroaniline with cinnamic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide in high yield and purity.
科学的研究の応用
N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylacrylamide has also been investigated for its potential use as a fluorescent probe for the detection of various biomolecules, such as DNA and proteins.
特性
IUPAC Name |
(E)-N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-11-9-15(19(21)22)13(17)10-14(11)18-16(20)8-7-12-5-3-2-4-6-12/h2-10H,1H3,(H,18,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYQXIFHRHLFPU-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C=CC2=CC=CC=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1NC(=O)/C=C/C2=CC=CC=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-chloro-2-methyl-4-nitrophenyl)-3-phenylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methyl-4-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenyl)acetamide](/img/structure/B5293244.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]acetamide](/img/structure/B5293248.png)
![ethyl 1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5293261.png)
![4-{3-[cyclohexyl(methyl)amino]-1-propen-1-yl}-N,N-dimethylaniline](/img/structure/B5293267.png)
![1-methyl-2-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5293288.png)
![methyl 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzoate](/img/structure/B5293295.png)
![4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5293302.png)

![3-{2-[(2-ethoxyethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5293308.png)
![N-(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)leucine](/img/structure/B5293315.png)

![2-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5293322.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5293331.png)
![4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5293333.png)